molecular formula C21H25N3O2S B3008934 N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921844-88-4

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B3008934
CAS No.: 921844-88-4
M. Wt: 383.51
InChI Key: FTLFEZQXGBNUDG-UHFFFAOYSA-N
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Description

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazole ring, and a cyclopropane carboxamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-benzylpiperidine through the reductive amination of benzylamine with piperidine.

    Thiazole Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-bromoacetophenone with thiourea to form 2-aminothiazole.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the thiazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine or thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperidine derivatives: These compounds share the piperidine ring and benzyl group, but differ in other functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring, but with different substituents.

    Cyclopropane carboxamide derivatives: Compounds with the cyclopropane carboxamide moiety, but different ring systems.

Uniqueness

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C21_{21}H25_{25}N3_{3}O2_{2}S
  • Molecular Weight : 383.5 g/mol
  • CAS Number : 921844-88-4

This structure features a thiazole ring, a cyclopropane carboxamide moiety, and a benzylpiperidine segment, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. It primarily acts as a monoamine releasing agent , selectively increasing the release of dopamine and norepinephrine while having a lesser effect on serotonin. This selectivity suggests potential applications in treating neurological disorders such as depression and anxiety.

Pharmacological Effects

Table 1: Summary of Biological Activities

Activity TypeFindings
AntitumorInduces apoptosis in glioblastoma and breast cancer cell lines .
NeuropharmacologicalSelectively releases dopamine and norepinephrine.
AntimicrobialPotential antimicrobial effects suggested by related thiazole compounds .

Case Study: Anticancer Properties

In a study evaluating the anticancer properties of thiazole-based compounds, it was found that modifications in the piperidine structure significantly enhanced cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compound exhibited an IC50_{50} value of 2.32 µg/mL, indicating strong antitumor activity .

Case Study: Neuropharmacological Evaluation

A comparative study on various 4-benzylpiperidine derivatives revealed that those with a two-carbon linker exhibited higher potency in inhibiting dopamine reuptake compared to longer linkers. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy against neurological disorders .

Properties

IUPAC Name

N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-19(13-18-14-27-21(22-18)23-20(26)17-6-7-17)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLFEZQXGBNUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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